molecular formula C22H23ClN2O3 B563890 Loratadine N-Oxide CAS No. 165739-62-8

Loratadine N-Oxide

Numéro de catalogue: B563890
Numéro CAS: 165739-62-8
Poids moléculaire: 398.9 g/mol
Clé InChI: AEYRDESTWAYZTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Loratadine N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Loratadine N-Oxide, a metabolite of Loratadine, primarily targets the Histamine H1 receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in allergic reactions, making them the primary target of many anti-allergic drugs .

Mode of Action

This compound, like Loratadine, acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing familiar symptoms. This compound intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

This compound impacts the NF-kB pathway . It specifically inhibits this pathway, targeting the Syk and Src proteins . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes an increase in Ca2+ concentration, thereby increasing vasodilation and capillary permeability . This leads to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Pharmacokinetics

The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine .

Result of Action

The result of this compound’s action is the reduction of allergic symptoms. By blocking the binding of histamine to H1 receptors, it effectively halts the allergic reaction . This results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .

Analyse Biochimique

Biochemical Properties

Loratadine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, loratadine. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound is known to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for the biotransformation of this compound and its subsequent pharmacological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of histamine H1 receptors, leading to reduced allergic responses . Additionally, it has been observed to affect apoptosis and cell proliferation in certain cell types, indicating its potential role in cancer therapy . The compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. This compound acts as an inverse agonist at histamine H1 receptors, inhibiting their activity and reducing allergic symptoms . It also interacts with cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These interactions can result in enzyme inhibition or activation, depending on the specific context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of histamine receptors and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces allergic symptoms without significant adverse effects . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of metabolites . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive metabolism to form desloratadine, its active metabolite . This process involves decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid. The metabolic pathways of this compound are crucial for its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues, with higher concentrations observed in the liver, spleen, and adrenal glands . These distribution patterns are essential for understanding the compound’s pharmacodynamics and potential therapeutic targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its overall pharmacological effects.

Activité Biologique

Loratadine N-Oxide is a significant metabolite of loratadine, a widely used second-generation antihistamine. This compound exhibits unique biological activities that merit a detailed examination. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications in pharmacology.

Overview of Loratadine and Its Metabolite

Loratadine is primarily recognized for its role as an inverse agonist at the histamine H1 receptors, effectively alleviating allergy symptoms without causing sedation. Its metabolism in the liver produces several metabolites, including the active form descarboethoxyloratadine and this compound. The latter has been shown to have distinct pharmacological properties that influence its biological activity.

This compound interacts with histamine receptors similarly to loratadine but may exhibit altered binding affinities and activity profiles due to its structural modifications. It is essential to understand how these changes affect its pharmacodynamics.

Key Mechanisms

  • Histamine H1 Receptor Binding : Like loratadine, this compound binds to the H1 receptor, but studies suggest it may function differently due to its N-oxidation.
  • Anti-Inflammatory Properties : Research indicates that this compound may also exert anti-inflammatory effects by modulating signaling pathways associated with inflammation.

Biological Assays and Findings

Recent studies have provided insights into the biological activity of this compound through various assays:

  • Antihistamine Activity :
    • A study demonstrated that N-oxidation alters antihistamine activity in an enantiomer-dependent manner. Biological assays revealed that the rigidified structure of this compound affects its efficacy as an antihistamine compared to its parent compound .
  • Anti-Inflammatory Effects :
    • In vitro studies showed that this compound significantly reduces the expression of pro-inflammatory genes such as MMP1, MMP3, and MMP9. This reduction occurs through the inhibition of AP-1 transcriptional activation pathways .
  • Cell Viability and Toxicity :
    • Experiments indicated that this compound does not exhibit cytotoxicity at therapeutic concentrations (20-40 μM), suggesting a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity Table

Activity Loratadine This compound
H1 Receptor AntagonismStrongModerate
Anti-inflammatory EffectLimitedSignificant
CytotoxicityNone observedNone observed
MechanismInverse agonistPotentially altered mechanism

Case Study 1: Antihistamine Efficacy

In a comparative study examining antihistamine efficacy, researchers found that while Loratadine effectively inhibited histamine-induced responses, this compound displayed reduced efficacy in certain enantiomeric forms. This highlights the importance of stereochemistry in drug design and therapeutic outcomes .

Case Study 2: Inflammatory Response Modulation

In vivo experiments using murine models demonstrated that this compound significantly reduced gastric bleeding associated with acute gastritis, comparable to traditional anti-inflammatory drugs like Ranitidine. The mechanism was linked to reduced activation of inflammatory pathways involving c-Jun and c-Fos proteins .

Applications De Recherche Scientifique

Pharmacological Properties

Loratadine is primarily known for its role as a second-generation antihistamine used to treat allergic rhinitis and urticaria. Its mechanism involves selective antagonism of peripheral histamine H1-receptors, which reduces symptoms such as sneezing, itching, and nasal congestion without causing sedation . The N-oxidation of loratadine alters its pharmacokinetic and pharmacodynamic profiles, potentially enhancing its therapeutic efficacy.

Antihistamine Activity

Recent studies have demonstrated that loratadine N-Oxide exhibits differential antihistamine activity compared to its parent compound. Biological assays indicate that the rigidification of the core structure through N-oxidation affects antihistamine activity in an enantiomer-dependent manner. Computational docking studies with human histamine receptors provide insights into the observed activity differences, suggesting that this compound may have enhanced binding affinity or altered receptor interaction profiles .

Therapeutic Implications

The therapeutic implications of this compound extend beyond allergy management. Research indicates that it may also play a role in modulating inflammation related to environmental pollutants, such as nitrogen dioxide. Studies have shown that loratadine can influence pollution-induced airway inflammation by modulating epithelial responses, which may be further enhanced by its N-oxide form .

Combination Therapy

A systematic review has highlighted the efficacy of combining loratadine with montelukast, particularly in patients with moderate to severe allergic rhinitis. The combination therapy significantly improves nasal symptom scores compared to monotherapy with either agent alone . The role of this compound in such combinations warrants further investigation to determine if it can enhance the therapeutic outcomes when used alongside other medications.

Synthesis and Catalysis

The synthesis of this compound has been achieved through asymmetric catalysis using peptide catalysts, resulting in enantiomerically enriched products. This method not only provides a pathway for producing stable chiral compounds but also enhances our understanding of the conformational dynamics and enantiomeric stability of these derivatives . The ability to selectively synthesize these compounds opens avenues for developing new antihistamines with improved pharmacological profiles.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various contexts:

  • Case Study 1 : A study investigated the effects of loratadine on airway inflammation induced by nitrogen dioxide exposure. Results indicated that loratadine could mitigate inflammatory responses, suggesting potential benefits for patients exposed to environmental pollutants .
  • Case Study 2 : A meta-analysis involving 23 randomized controlled trials evaluated the effectiveness of loratadine-montelukast combinations. Findings revealed significant improvements in total nasal symptom scores when compared to monotherapy, indicating a synergistic effect that may be influenced by this compound's properties .

Data Summary Table

Application AreaFindings
Antihistamine ActivityDifferential activity observed; enantiomer-dependent effects on receptor binding .
Therapeutic ImplicationsModulation of airway inflammation related to pollutants; potential enhancement through N-oxide .
Combination TherapySignificant improvements in symptoms when combined with montelukast .
SynthesisAchieved via asymmetric catalysis; stable chiral products produced .

Propriétés

IUPAC Name

ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYRDESTWAYZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652620
Record name Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165739-62-8
Record name Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Loratadine N-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

8-chloro-11-(1-ethoxycarbonyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (5 g, 13.06 mmol) was dissolved in CH2Cl2 at −10C. 3-Chlorobenzoic acid (4.9 g, 15.67 mmmol) was then added and the reaction mixture stirred for 95 minutes. The reaction mixture was taken up in CH2Cl2 and extracted with sodium bisulfite, 10% NaOH. The crude reaction product was purified on silica gel eluting first with 1% and then with 2% MeOH in CH2Cl2 to give the title compound (2.7 g, MH+ 399).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.